

An In-depth Technical Guide to Intracellular Calcium Mobilization by Leukotriene B4

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Leukotriene B4*

Cat. No.: *B1674828*

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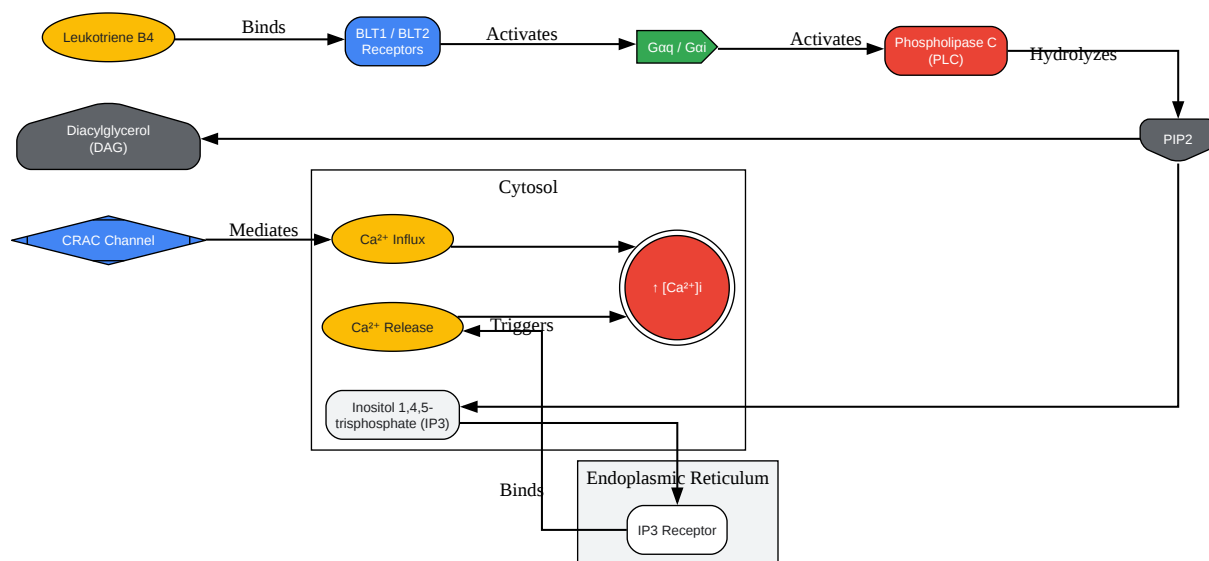
This technical guide provides a comprehensive overview of the mechanisms, quantitative parameters, and experimental methodologies related to intracellular calcium mobilization induced by **Leukotriene B4** (LTB4). LTB4, a potent lipid mediator, plays a critical role in a myriad of physiological and pathological processes, primarily through its ability to elevate intracellular calcium concentrations in target cells. Understanding the intricacies of this signaling pathway is paramount for the development of novel therapeutics targeting inflammatory and immune disorders.

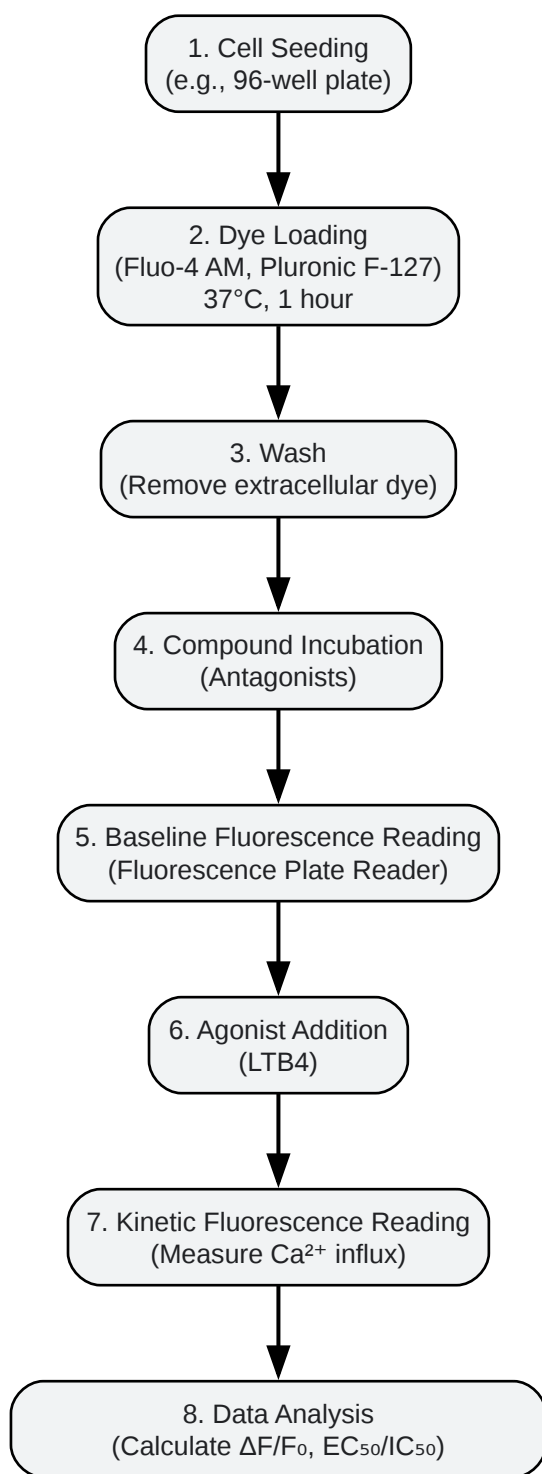
The Leukotriene B4 Signaling Cascade: A Pathway to Calcium Mobilization

Leukotriene B4 exerts its effects by binding to two distinct G protein-coupled receptors (GPCRs): the high-affinity BLT1 receptor and the low-affinity BLT2 receptor.[1][2] Upon agonist binding, these receptors activate heterotrimeric G proteins, predominantly of the G α i and G α q families.[3][4] This initiates a signaling cascade that culminates in the release of calcium from intracellular stores and the influx of extracellular calcium.

The activation of G α q, or the β y subunits of G α i, stimulates phospholipase C (PLC), a key enzyme that hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[5][6][7] IP3 diffuses through the cytoplasm and binds to its receptor on the endoplasmic reticulum (ER), triggering

the release of stored calcium into the cytosol.[6] This initial calcium release is often followed by a more sustained influx of extracellular calcium through store-operated calcium entry (SOCE) mediated by calcium release-activated calcium (CRAC) channels.[7][8]





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- To cite this document: BenchChem. [An In-depth Technical Guide to Intracellular Calcium Mobilization by Leukotriene B4]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1674828#intracellular-calcium-mobilization-by-leukotriene-b4]

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